[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “US8586571, 6” is a heterocyclic compound that belongs to the class of derivatives of N-acyl-N-phenylpiperazine. This compound is particularly noted for its potential use in the prophylaxis or treatment of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “US8586571, 6” involves the synthesis of N-acyl-N-phenylpiperazine derivatives. The synthetic route typically includes the acylation of N-phenylpiperazine with appropriate acylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of “US8586571, 6” is scaled up using similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
“US8586571, 6” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
“US8586571, 6” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US8586571, 6” involves its interaction with specific molecular targets in the body. It is known to inhibit the binding of retinol-binding protein 4 (RBP4) and transthyretin (TTR), which are involved in the transport of retinol (vitamin A). By inhibiting this binding, the compound can modulate the levels of retinol and its associated biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “US8586571, 6” include:
N-acyl-N-phenylpiperazine derivatives: These compounds share a similar core structure and are studied for their therapeutic potential.
Substituted 4-phenylpiperidines: These compounds have similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets “US8586571, 6” apart from other similar compounds is its specific ability to inhibit the binding of RBP4 and TTR, making it a promising candidate for the treatment of diabetes and related metabolic disorders .
Properties
Molecular Formula |
C19H21FN2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-(2-tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C19H21FN2O2/c1-19(2,3)15-10-13(20)7-8-17(15)24-14-11-22(12-14)18(23)16-6-4-5-9-21-16/h4-10,14H,11-12H2,1-3H3 |
InChI Key |
NKBTZZMPHFITPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)F)OC2CN(C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.